Copper Corrosion Inhibition in Strong Acid: UDI vs. Benzotriazole (BTA) and Poly-N-vinylimidazole (PVI-1)
In 0.1 M HClO₄ (pH 1), 2-undecylimidazole (UDI) inhibits oxygen reduction on copper, whereas the industrial standard benzotriazole (BTA) and polymeric alternative poly-N-vinylimidazole (PVI-1) do not [1]. At pH 5.6 (phosphate buffer), UDI cast films reduce anodic dissolution currents by an order of magnitude (approximately 10‑fold) more than PVI-1 films [1]. Furthermore, UDI achieves effective inhibition at concentrations as low as 7 × 10⁻⁵ M when dissolved in solution [1].
| Evidence Dimension | Oxygen reduction inhibition at pH 1 |
|---|---|
| Target Compound Data | Inhibits oxygen reduction (yes) |
| Comparator Or Baseline | BTA: no; PVI-1: no |
| Quantified Difference | UDI active; BTA and PVI-1 inactive at pH 1 |
| Conditions | 0.1 M HClO₄, pH 1, copper electrode, electrochemical techniques |
Why This Matters
This demonstrates that 2-undecyl-1H-imidazole uniquely maintains corrosion protection for copper in strongly acidic conditions where the widely used benzotriazole fails, justifying its selection for specialized industrial acid pickling or cleaning processes.
- [1] Johnson, R., Daroux, M., Yeager, E., & Ishida, H. (1986). Inhibition of copper corrosion by azole compounds in acidic aqueous solutions. In ACS Symposium Series, 322(23). View Source
